Technical Monograph: 1-Hexyl-4-iodobenzene (CAS 62150-34-9)
Technical Monograph: 1-Hexyl-4-iodobenzene (CAS 62150-34-9)
The Aliphatic-Aromatic Linker in Advanced Materials Synthesis [1]
Part 1: Molecular Architecture & Significance[1]
1-Hexyl-4-iodobenzene is a specialized aryl halide intermediate that serves as a critical "molecular bridge" in the synthesis of advanced functional materials, particularly Liquid Crystals (LCs) and Organic Semiconductors .[1]
Its structural value lies in its duality:
-
The Hexyl Tail (
): This aliphatic chain provides the necessary steric bulk and flexibility to lower melting points and induce nematic phase behavior in final LC molecules.[1] It prevents excessive crystallization, allowing the material to remain fluid while maintaining orientational order.[1] -
The Iodine Handle (
): Located at the para position, the iodine atom is an exceptional leaving group.[1] It is significantly more reactive than its bromine or chlorine counterparts in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), enabling high-yield conjugation with aryl boronic acids or alkynes under mild conditions.[1]
Target Audience Utility: For drug development and material scientists, this molecule is the preferred starting block for constructing biphenyl and terphenyl cores found in display technologies (LCDs) and lipophilic pharmaceutical candidates.[1]
Part 2: High-Purity Synthesis Protocol
Methodology: Oxidative Iodination of Hexylbenzene
To achieve the high purity (>99.5%) required for electronic materials, direct iodination using the Iodine-Periodic Acid method is superior to Sandmeyer reactions due to higher atom economy and regioselectivity for the para position.[1]
The Reaction:
Experimental Workflow
Note: This protocol is designed for a 50 mmol scale. Scale up linearly.
-
Reagent Preparation:
-
Charge a 250 mL 3-neck round-bottom flask with Hexylbenzene (8.11 g, 50 mmol).
-
Add Glacial Acetic Acid (40 mL) and Water (10 mL).
-
Add Iodine (
) (5.1 g, 20 mmol). Note: Iodine is the limiting reagent in stoichiometry, but we use an oxidant to regenerate electrophilic iodine. -
Add Periodic Acid (
) (2.3 g, 10 mmol).
-
-
Catalysis & Heating:
-
Add Concentrated Sulfuric Acid (1.5 mL) dropwise.
-
Heat the mixture to 65–70°C with vigorous magnetic stirring.
-
-
Self-Validating Endpoint:
-
Workup & Purification:
-
Cool to room temperature.[1][2][3][4] Pour into ice water (150 mL).
-
Extraction: Extract with Dichloromethane (DCM) or Heptane (
mL).[1] -
Quench: Wash the organic layer with 10% Sodium Thiosulfate (
) solution.[1] Critical Step: This removes unreacted iodine traces, preventing oxidative degradation.[1] -
Drying: Dry over Anhydrous
, filter, and concentrate in vacuo. -
Distillation: Purify by vacuum distillation.[1] (BP: ~125°C at 3 mmHg).[1]
-
Synthesis Logic Diagram
Figure 1: Oxidative iodination workflow ensuring para-regioselectivity and removal of unreacted halogens.
Part 3: Application Case Study – Liquid Crystal Synthesis
Suzuki-Miyaura Cross-Coupling
The primary utility of 1-Hexyl-4-iodobenzene is coupling with aryl boronic acids to form biphenyl cores (e.g., 4'-hexyl-4-cyanobiphenyl).[1]
Protocol:
-
Inert Atmosphere: Flame-dry a flask and purge with Nitrogen (
). -
Loading: Combine 1-Hexyl-4-iodobenzene (1.0 eq), 4-Cyanophenylboronic acid (1.1 eq), and Potassium Carbonate (
, 2.0 eq). -
Solvent System: Use a degassed mixture of Toluene:Water (4:1) .[1] The biphasic system dissolves the inorganic base while solubilizing the organics.[1]
-
Catalyst: Add
(3 mol%). The iodine leaving group facilitates rapid oxidative addition, often requiring less catalyst than bromides.[1] -
Reaction: Reflux at 90°C for 12 hours. Monitor by TLC (Hexane:EtOAc 9:1).[1]
Mechanism & Workflow Diagram
Figure 2: Catalytic cycle for the Suzuki-Miyaura coupling, highlighting the oxidative addition of the hexyl-iodide.
Part 4: Technical Data & Characterization[1][5]
Physical Properties Table
| Property | Value | Notes |
| CAS Number | 62150-34-9 | |
| Molecular Formula | ||
| Molecular Weight | 288.17 g/mol | |
| Boiling Point | 122–125°C | @ 3 mmHg (Vacuum required) |
| Refractive Index | High index due to polarizability of Iodine | |
| Appearance | Clear, colorless to pale yellow liquid | Darkens upon light exposure (iodine liberation) |
| Solubility | DCM, THF, Toluene, Hexane | Insoluble in water |
Quality Control Specifications (NMR):
-
NMR (400 MHz,
):
Part 5: Handling & Stability (Safety)[1]
-
Light Sensitivity: Aryl iodides have weak C-I bonds (~65 kcal/mol).[1] Prolonged exposure to light causes homolytic cleavage, releasing free iodine (purple discoloration).[1] Store in amber glass.
-
Copper Stabilization: When distilling, add a small piece of copper wire to the flask.[1] The copper scavenges any free iodine liberated during heating, preventing product degradation.[1]
References
-
Thermo Scientific Chemicals. (2024).[1] 1-n-Hexyl-4-iodobenzene, 98% Specification Sheet. Retrieved from [1]
-
Suzuki, H. (1971).[1][3] Direct Iodination of Polyalkylbenzenes: Iododurene. Organic Syntheses, 51, 94. (Adapted for mono-alkylbenzenes). Retrieved from [1]
-
BenchChem. (2025).[1] Synthesis of Nematic Liquid Crystals Utilizing 4-Fluoroanisole (Suzuki Coupling Protocol). Retrieved from [1]
-
PubChem. (2025).[1][5] Compound Summary: 1-Hexyl-4-iodobenzene.[1][6][7][8][9] National Library of Medicine.[1] Retrieved from [1]
-
Fisher Scientific. (2024).[1] 1-n-Hexyl-4-iodobenzene Product Data. Retrieved from [1]
Sources
- 1. Iodobenzene | C6H5I | CID 11575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. babafaridgroup.edu.in [babafaridgroup.edu.in]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 1-n-Hexyl-4-iodobenzene [myskinrecipes.com]
- 5. Iodosobenzene - Wikipedia [en.wikipedia.org]
- 6. 1-HEXYL-4-IODOBENZENE | CAS 62150-34-9 [matrix-fine-chemicals.com]
- 7. CAS 62150-34-9: 1-n-Hexyl-4-iodobenzene | CymitQuimica [cymitquimica.com]
- 8. 1-n-Hexyl-4-iodobenzene, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 9. 1-n-Hexyl-4-iodobenzene, 98% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
